

Application Notes and Protocols for Drug Quantification using Eriochrome Black A

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Compound of Interest

Compound Name: Eriochrome Black A

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Introduction

Eriochrome Black A, also known as Solochrome Black T, is a versatile complexometric and azo dye widely utilized in pharmaceutical analysis. Its ability to form colored complexes with metal ions and organic molecules makes it a valuable reagent for the quantification of various drug substances. This document provides detailed application notes and protocols for the use of **Eriochrome Black A** in the spectrophotometric and titrimetric analysis of pharmaceuticals. The methodologies outlined are applicable for quality control, stability studies, and formulation development.

Principle of Action

Eriochrome Black A facilitates drug quantification through two primary mechanisms:

- **Complexometric Titration:** In the presence of metal ions, **Eriochrome Black A** forms a colored complex. During titration with a chelating agent such as ethylenediaminetetraacetic acid (EDTA), the metal ions are sequestered from the indicator, resulting in a sharp color change at the endpoint. This principle is particularly useful for the assay of metal-containing drug substances.
- **Ion-Pair Formation for Spectrophotometry:** Many pharmaceutical compounds possess amine functional groups that can be protonated in an acidic medium to form cations. These drug

cations can then form stable, colored ion-pair complexes with the anionic **Eriochrome Black A** dye. The resulting complex can be extracted into an organic solvent, and its absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the drug concentration.

Application 1: Extractive Spectrophotometric Quantification of Drugs

This method is applicable to a wide range of drugs capable of forming ion-pairs, including sulphanilamides, antipsychotics, and antihistamines.

Quantitative Data Summary

Drug Class	Drug	Linearity Range (µg/mL)	Molar Absorptivity (L·mol ⁻¹ ·cm ⁻¹)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)	Wavelength (λ _{max})
Sulphanil amides	Sulphamethoxazole	3 - 64[1][2]	-	-	-	-	485 nm[1]
Sulphanil amide		4 - 64[1]	-	-	-	485 nm[1]	
Antipsychotics	Sulpiride	4 - 30[3][4]	-	-	-	-	514 nm[3][4]
Olanzapine		4 - 20[3][4]	-	-	-	514 nm[3][4]	
Clozapine		2 - 18[3][4]	-	-	-	514 nm[3][4]	
Aripiprazole		4 - 26[3][4]	-	-	-	514 nm[3][4]	
Antihistamines	Diphenhydramine	2.0 - 16[4]	2.36 x 10 ⁴ [4]	-	-	-	514 nm[4]
Calcium Channel Blockers	Nifedipine	4.5 - 22.5[1]	7.69 x 10 ³	-	-	-	520 nm
Angiotensin II Receptor Blockers	Valsartan	50 - 250[5]	-	-	-	-	660 nm[5]

LOD: Limit of Detection, LOQ: Limit of Quantification. Data not available is represented by "-".

Experimental Protocol: Sulphanilamide Quantification

This protocol is adapted for the general quantification of sulphanilamides.[1]

1. Reagents and Solutions:

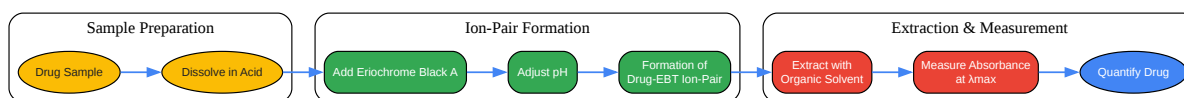
- **Eriochrome Black A** Solution (6.0×10^{-3} M): Dissolve an appropriate amount of **Eriochrome Black A** powder in a 30% ethanol-water mixture.[1]
- Hydrochloric Acid (1.0 M): Prepare by diluting concentrated HCl.
- Sodium Nitrite Solution (5.0×10^{-2} M): Dissolve sodium nitrite in distilled water.
- Urea Solution (2.5 M): Dissolve urea in distilled water.
- Sodium Hydroxide Solution: For pH adjustment.
- Standard Sulphanilamide Solution: Prepare a stock solution of the specific sulphanilamide in 0.1 M HCl or a mixture of 0.1 M HCl and 96% ethanol, depending on solubility.[1]

2. Procedure:

- Into a 25 mL volumetric flask, add 5.0 mL of 1.0 M hydrochloric acid solution.[1]
- Add a sample solution containing the sulphanilamide to be analyzed (within the linearity range of 4–64 $\mu\text{g/mL}$ in the final volume).[1]
- Add 0.5 mL of 5.0×10^{-2} M sodium nitrite solution to the flask, stir, and let it stand for 20 minutes at room temperature for diazotization.[1]
- To destroy excess nitrite ions, add 0.5 mL of 2.5 M urea solution, stir, and let it stand for 10 minutes at room temperature.[1]
- Add 1.5 mL of 6.0×10^{-3} M **Eriochrome Black A** solution.[1]
- Neutralize the mixture by adding sodium hydroxide solution to adjust the pH to 8.0.[1]
- Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.[1]

- Measure the absorbance of the solution at 485 nm against a reagent blank prepared in the same manner.[1]
- Calculate the concentration of the sulphanilamide using a calibration curve prepared with standard solutions.[1]

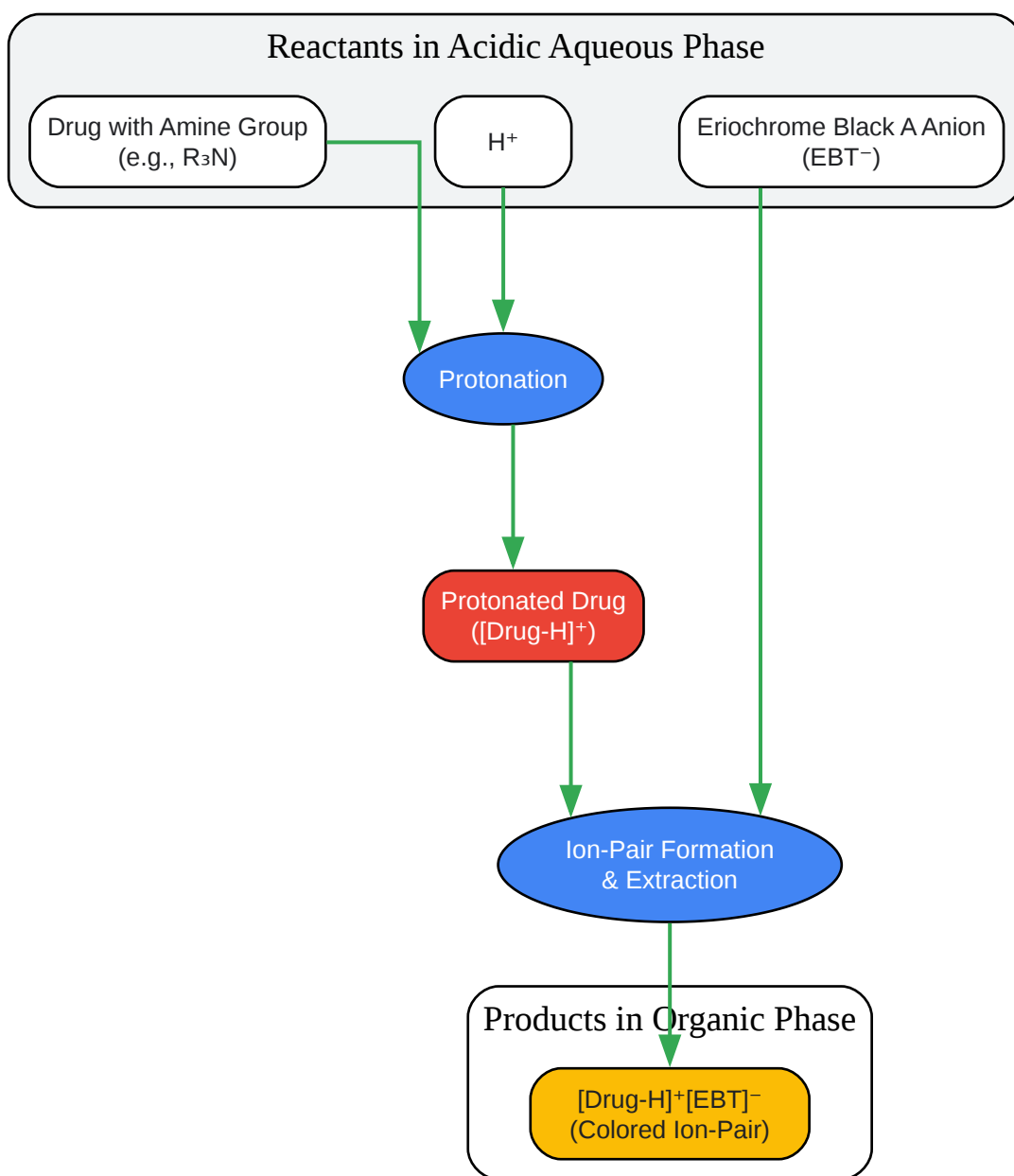
Workflow for Extractive Spectrophotometry



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Caption: Workflow for drug quantification via ion-pair extractive spectrophotometry.

Mechanism of Ion-Pair Formation



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Caption: Mechanism of ion-pair formation between a protonated drug and **Eriochrome Black A**.

Application 2: Complexometric Titration of Metal-Containing Drugs

This method is suitable for the quantification of drugs that contain a metal ion, such as Zinc Bacitracin.

Quantitative Data Summary

Drug	Metal Ion	Titrant	Indicator	Endpoint Color Change
Zinc Bacitracin (example)	Zn ²⁺	0.01 M EDTA	Eriochrome Black A	Wine Red to Blue[3][6][7]

Experimental Protocol: Complexometric Titration of Zinc

This protocol is a general procedure for the complexometric titration of zinc and can be adapted for zinc-containing pharmaceuticals like Zinc Bacitracin after appropriate sample preparation to liberate the zinc ions.[3][6]

1. Reagents and Solutions:

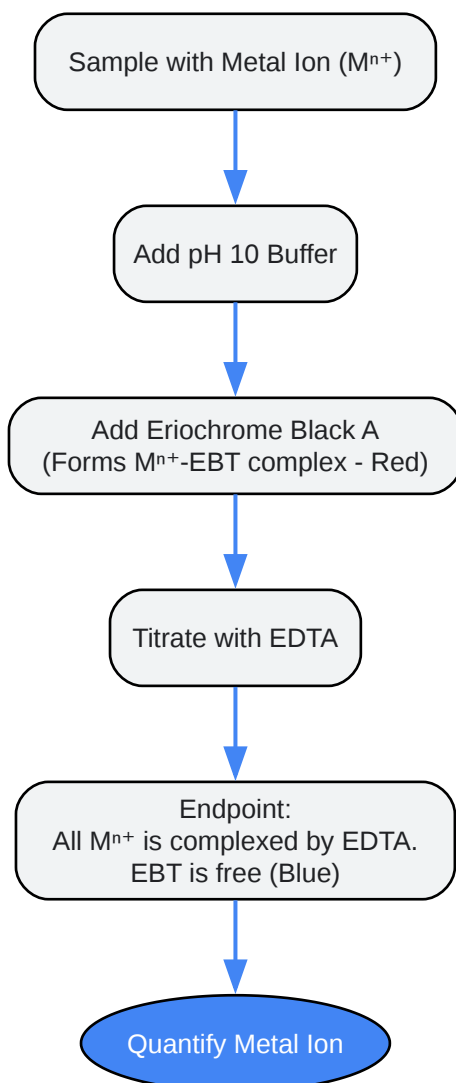
- EDTA Solution (0.01 M): Prepare a standardized solution of disodium edetate.
- Ammonia Buffer (pH 10.0): Prepare a buffer solution using ammonia and ammonium chloride.
- **Eriochrome Black A** Indicator: Prepare by grinding 100 mg of **Eriochrome Black A** with 20 g of analytical grade NaCl.[3]
- Sample Solution: Prepare a solution of the zinc-containing drug and dilute it with distilled water.

2. Procedure:

- Transfer an accurately measured aliquot of the sample solution into an Erlenmeyer flask.
- Dilute the sample to approximately 100 mL with distilled water.[3]
- Add 2 mL of the pH 10 ammonia buffer solution.[3]

- Add a small amount (a pinch) of the **Eriochrome Black A** indicator mixture. The solution should turn a wine-red color.[3]
- Titrate the solution with the standardized 0.01 M EDTA solution until the color changes sharply from wine-red to a distinct blue.[3]
- Record the volume of EDTA consumed.
- Calculate the amount of zinc in the sample based on the 1:1 stoichiometry of the Zn^{2+} -EDTA reaction.

Workflow for Complexometric Titration



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Caption: Workflow for the complexometric titration of a metal ion using EDTA and **Eriochrome Black A**.

Conclusion

Eriochrome Black A is a robust and economical reagent for the quantification of a variety of pharmaceutical compounds. The spectrophotometric method based on ion-pair formation is particularly advantageous for its simplicity and applicability to many nitrogen-containing drugs. The complexometric titration method provides a reliable means for the assay of metal-containing drugs. The protocols provided herein can be adapted and validated for specific drug products according to regulatory guidelines.

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